molecular formula C21H28ClNO2 B4055229 1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride

1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No.: B4055229
M. Wt: 361.9 g/mol
InChI Key: XMQUIWPYQAXKDF-UHFFFAOYSA-N
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Description

1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1808568 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-state Characterization and Crystal Polymorphism

The solid-state characterization and crystal polymorphism of local anaesthetic drugs, including compounds similar to "1-(4-biphenylyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride," were investigated to understand their thermal properties, vibrational spectroscopy, powder X-ray diffractometry, and solid-state NMR. These studies provide insights into the stability, structural, and molecular-level mobility of such compounds, critical for their formulation and storage (A. C. Schmidt, 2005).

Neuroprotective Agents

Research into neuroprotective agents has identified compounds structurally related to "this compound" that act as potent N-methyl-D-aspartate (NMDA) antagonists. These compounds, through structural activity relationships, offer potential treatments for neurodegenerative diseases by protecting neurons from glutamate toxicity and other forms of neurotoxicity without the undesired side effects seen with nonselective NMDA antagonists (B. Chenard et al., 1995).

Growth-promoting Activity

The synthesis and evaluation of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, closely related to the chemical structure , have demonstrated significant growth-promoting activity in agricultural applications. These compounds, when applied as pre-sowing treatments, have been shown to increase productivity in crops such as beetroots and potatoes, highlighting their potential utility in enhancing agricultural yield (M. Omirzak et al., 2013).

Serotonin Receptor Ligands

Compounds structurally related to "this compound" have been studied for their potential as serotonin (5-HT4) receptor ligands. These studies focus on their application in enhancing cognitive performance and potentially treating cognitive dysfunctions, such as those induced by atropine. The research also explores the selective activation of central 5-HT4 receptors and the differential effects of hydrophobic versus hydrophilic agonists on cognitive function (D. Fontana et al., 1997).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-17-11-13-22(14-12-17)15-20(23)16-24-21-9-7-19(8-10-21)18-5-3-2-4-6-18;/h2-10,17,20,23H,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQUIWPYQAXKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.